O-propylhydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

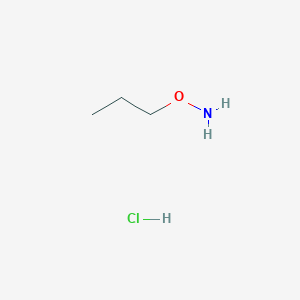

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

O-propylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVFCJYDSZGNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484273 | |

| Record name | O-propylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6084-54-4 | |

| Record name | O-propylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-propylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Propylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

O-Propylhydroxylamine hydrochloride has emerged as a pivotal reagent in the landscape of modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly those with therapeutic potential, has made a comprehensive understanding of its properties, synthesis, and applications indispensable for researchers in the field. This guide, designed for the discerning scientist, aims to provide a deep dive into the technical nuances of this compound, moving beyond a mere recitation of facts to an integrated understanding of its chemical behavior and practical utility. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a robust resource for both seasoned professionals and those new to the applications of this versatile compound.

Core Identity and Physicochemical Properties

This compound is the hydrochloride salt of O-propylhydroxylamine, a derivative of hydroxylamine where the hydrogen of the hydroxyl group is replaced by a propyl group. This structural modification significantly influences its reactivity and physical properties, making it a valuable tool in organic synthesis.

Molecular Formula: C₃H₁₀ClNO[2]

Molecular Weight: 111.57 g/mol [2]

Synonyms: O-propylhydroxylamine HCl, Propoxyamine hydrochloride

Physicochemical Data Summary

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 159-160 °C (decomposition) | [3] |

| Solubility | Soluble in water | [3] |

| pKa (of parent amine) | Not experimentally determined for the free base. | [4] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Hygroscopic. | [4] |

Synthesis of this compound: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the desired scale of production, available starting materials, and the specific purity requirements of the final product. A common and illustrative method involves the O-alkylation of a suitable oxime followed by hydrolysis. This approach is favored for its relatively mild conditions and the accessibility of the starting materials.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Acetone Oxime

This protocol outlines a laboratory-scale synthesis of this compound starting from acetone. The underlying principle is the initial formation of acetone oxime, which is then O-alkylated using a propylating agent in the presence of a base. The resulting O-propyl acetone oxime is subsequently hydrolyzed under acidic conditions to yield the desired product.

Step 1: Acetone Oxime Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.

-

Add an equimolar amount of a suitable base (e.g., sodium carbonate) in portions to neutralize the hydrochloride.

-

To this solution, add acetone dropwise while maintaining the temperature below 30°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the acetone oxime with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude acetone oxime.

Step 2: O-Alkylation of Acetone Oxime

-

Dissolve the crude acetone oxime in an appropriate aprotic solvent (e.g., Dimethylformamide - DMF).

-

Add a slight excess of a base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the oxime.

-

Once the deprotonation is complete (cessation of hydrogen evolution), add 1-propyl bromide (or another suitable propylating agent) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product, O-propyl acetone oxime, with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Acidic Hydrolysis and Product Isolation

-

Dissolve the crude O-propyl acetone oxime in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours. The hydrolysis regenerates acetone and forms this compound.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The true value of this compound for medicinal chemists lies in its ability to introduce the O-propylhydroxylamine moiety into molecules. This functional group is a precursor to several key pharmacophores, most notably oximes and hydroxamic acids.

Formation of O-Propyl Oximes

This compound readily reacts with aldehydes and ketones to form stable O-propyl oximes. This reaction is a cornerstone of bioconjugation and the synthesis of various biologically active compounds. The formation of an oxime bond is highly chemoselective and proceeds under mild conditions, making it an ideal ligation strategy in complex molecular environments.

Caption: General reaction scheme for the formation of an O-propyl oxime.

Precursor to Hydroxamic Acids

Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)R functional group. They are potent metal chelators and are found in a variety of drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy. O-propylhydroxylamine can be acylated to form O-propyl hydroxamic acids, which can then be deprotected to yield the final hydroxamic acid. The O-propyl group can serve as a protecting group during synthesis.

Role in the Synthesis of Bioactive Molecules

The hydroxylamine functionality is a key component in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, hydroxylamine derivatives are crucial intermediates in the production of certain antiviral and antibacterial agents.[5] The ability to introduce this functional group in a protected form, as with this compound, offers synthetic flexibility and control over reactivity.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful application. Several analytical techniques can be employed for its characterization.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | The ¹H NMR spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) and a broad signal for the amine protons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-H, and C-O stretching vibrations will be present. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A pre-column derivatization method is often employed as hydroxylamine itself lacks a strong UV chromophore.[6][7] |

| Gas Chromatography (GC) | Purity assessment, often after derivatization. | Derivatization is necessary to improve the volatility and thermal stability of the analyte.[8] |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection.[9] Avoid breathing dust.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[10] It is hygroscopic and should be protected from moisture.[4]

Conclusion

This compound is a versatile and valuable reagent for the modern synthetic chemist. Its ability to serve as a stable and convenient source of the O-propylhydroxylamine moiety makes it an indispensable tool in the synthesis of oximes, hydroxamic acids, and other nitrogen-containing compounds with significant biological activity. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride.

- Benchchem. (n.d.). O-Isopropylhydroxylamine hydrochloride.

- ChemScene. (n.d.). 4490-81-7 | O-Isopropylhydroxylamine hydrochloride.

- Pharmazone. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.

- Chemical-Suppliers.com. (n.d.). This compound | CAS 6084-54-4.

- PubChem. (n.d.). This compound.

- Chem-Impex International, Inc. (n.d.). MSDS of O-Isopropylhydroxylamine hydrochloride.

- BLD Pharm. (n.d.). 4490-81-7|O-Isopropylhydroxylamine hydrochloride.

- Benchchem. (n.d.). Application Notes and Protocols: Preparation of O-Isopropylhydroxylamine Hydrochloride Stock Solutions for Synthesis.

- Sigma-Aldrich. (n.d.). O-Isopropylhydroxylamine hydrochloride | 4490-81-7.

- Google Patents. (n.d.). CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.

- Fisher Scientific. (2022). SAFETY DATA SHEET.

- DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.

- American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.

- Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

- American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.

Sources

- 1. This compound | CAS 6084-54-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. biomedgrid.com [biomedgrid.com]

- 8. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. O-Isopropylhydroxylamine hydrochloride | 4490-81-7 [sigmaaldrich.com]

An In-depth Technical Guide to O-propylhydroxylamine Hydrochloride: Structure, Synthesis, and Application in Modern Drug Development

Abstract

O-propylhydroxylamine hydrochloride is a versatile synthetic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique chemical properties, centered around the reactive hydroxylamine moiety, make it a crucial reagent for the construction of stable chemical linkages, particularly in the field of bioconjugation. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and core applications, with a particular focus on its role in the formation of oxime bonds for creating advanced therapeutics like antibody-drug conjugates (ADCs). Detailed experimental protocols and safety considerations are also presented to provide a holistic resource for laboratory professionals.

Introduction: The Versatility of an O-Alkylated Hydroxylamine

This compound, a salt of O-propylhydroxylamine, is a key intermediate in organic synthesis.[1][2] While seemingly a simple molecule, its true value lies in the strategic placement of its functional groups: an alkoxyamine (-O-NH2) group that provides a potent nucleophile for specific chemical reactions. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent in various reaction conditions, including aqueous environments.[3]

The primary utility of this compound and its analogues is in the formation of oxime ethers. This chemistry is foundational to many modern drug discovery and development platforms.[4] Specifically, the reaction of the hydroxylamine group with an aldehyde or ketone to form a stable oxime bond is a cornerstone of "click chemistry"—a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[5] This has positioned O-alkylated hydroxylamines as indispensable tools for linking molecules together, from small-molecule synthesis to the complex construction of antibody-drug conjugates (ADCs).[][7]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a propyl group attached to the oxygen atom of a hydroxylamine molecule, which is then salified with hydrochloric acid.

Caption: 2D structure of this compound.

Below is a summary of its key physicochemical properties, which are essential for designing experiments and ensuring safe handling.

| Property | Value | Reference |

| IUPAC Name | O-propylhydroxylamine;hydrochloride | [1] |

| CAS Number | 6084-54-4 | [1] |

| Molecular Formula | C₃H₁₀ClNO | [1] |

| Molecular Weight | 111.57 g/mol | [1] |

| Appearance | White to beige crystalline solid | [8][9] |

| Melting Point | Not precisely defined; decomposition may occur. The related O-isopropylhydroxylamine hydrochloride has a reported melting point of 159-160 °C (with decomposition). | [9] |

| Solubility | Soluble in water. | [3] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). It is hygroscopic and should be protected from moisture. | [3][10] |

Synthesis and Manufacturing Overview

The synthesis of O-alkylated hydroxylamine hydrochlorides can be achieved through several routes. A common and industrially relevant strategy involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection and salt formation.

One illustrative pathway begins with a readily available oxime, such as acetone oxime. The oxime is first O-alkylated using a propylating agent (e.g., a propyl halide). The resulting O-propyl acetone oxime is then subjected to acid-catalyzed hydrolysis, which cleaves the oxime to yield the desired O-propylhydroxylamine, which is then isolated as its hydrochloride salt.[11]

Caption: Generalized synthesis from a ketoxime intermediate.

Alternative methods include the oxidation of corresponding secondary amines followed by acidolysis.[11][12] The choice of synthetic route is often dictated by factors such as scale, purity requirements, cost of starting materials, and safety considerations.[11]

Core Application: Oxime Ligation in Bioconjugation

The most powerful application of this compound in modern drug development is its use in oxime ligation. This reaction involves the condensation of the hydroxylamine group with a carbonyl group (an aldehyde or ketone) to form a stable C=N-O bond.[5]

Mechanism and Causality: The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon. The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[5] This is because protonation of the carbonyl oxygen makes the carbon more electrophilic and thus more susceptible to attack, while the hydroxylamine remains sufficiently nucleophilic. At neutral pH, the reaction can be slow, but the rate can be significantly accelerated by nucleophilic catalysts like aniline, making the reaction highly suitable for biological applications where harsh pH conditions are not viable.[5]

The resulting oxime bond is highly stable under physiological conditions, a critical feature for applications like ADCs, where the linkage between the antibody and the cytotoxic payload must remain intact in circulation until it reaches the target tumor cell.

Caption: Aniline-catalyzed oxime ligation pathway.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

ADCs are a class of highly targeted biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule.[13][14] A critical component of an ADC is the chemical linker that attaches the cytotoxic payload to the antibody.[13]

This compound serves as a precursor for constructing such linkers. For example, a linker molecule can be designed with a hydroxylamine group at one end and another reactive group at the other. This allows for a two-step conjugation process:

-

The hydroxylamine end of the linker is reacted with a payload molecule that has been modified to contain an aldehyde or ketone.

-

The other end of the linker-payload construct is then attached to the antibody.

This modular approach provides flexibility in ADC design. The hydroxylamine functionality is particularly valuable because it can be incorporated into linkers with other features, such as polyethylene glycol (PEG) spacers to improve solubility and pharmacokinetic properties.[]

Caption: Conceptual workflow for ADC construction.

Experimental Protocol: General Procedure for Oxime Formation

This protocol describes a general method for the synthesis of an oxime from an aldehyde or ketone using a hydroxylamine hydrochloride salt, such as this compound. This procedure is adapted from established methodologies for oxime synthesis.[5][15]

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (or other hydroxylamine salt) (1.2 mmol)

-

Base (e.g., Pyridine, Sodium Acetate, or Potassium Carbonate) (2.0 mmol)

-

Solvent (e.g., Ethanol, or a mixture of Ethanol/Water) (10 mL)

-

Ethyl Acetate

-

Deionized Water

-

1 M Hydrochloric Acid (for pyridine work-up)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent (10 mL).

-

Addition of Base: Add the base (e.g., pyridine, 2.0 mmol) to the mixture. The base neutralizes the HCl salt, liberating the free hydroxylamine to react.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The optimal temperature and time will depend on the reactivity of the specific carbonyl compound.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Add deionized water (20 mL) to the residue.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers. If pyridine was used as the base, wash the combined organic layers with 1 M hydrochloric acid (2 x 15 mL) to remove it, followed by a wash with deionized water (20 mL).[5]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime product.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

This compound, like other hydroxylamine derivatives, requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is crucial to avoid direct contact, inhalation of dust, and ingestion.[16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood.[10] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][18] The compound is hygroscopic, so protection from moisture is essential to maintain its integrity.[3][10]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[16]

Conclusion

This compound is a fundamentally important reagent whose utility extends far beyond its simple structure. Its ability to reliably form stable oxime bonds has made it a cornerstone of bioconjugation chemistry. For researchers and professionals in drug development, a thorough understanding of its properties, reaction mechanisms, and handling is essential for leveraging its full potential in the synthesis of complex molecules, from novel small-molecule therapeutics to next-generation antibody-drug conjugates. As the demand for targeted therapies and advanced biomaterials grows, the role of versatile building blocks like this compound will only become more critical.

References

- This compound | C3H10ClNO | CID 12283955. PubChem - NIH.

- This compound | CAS 6084-54-4. Chemical-Suppliers.

- HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Loba Chemie.

- CN1709862A - N-isopropyl hydroxylamine production method. Google Patents.

- CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. Google Patents.

- O-propylhydroxylamine | C3H9NO | CID 2768918. PubChem - NIH.

- Hydroxylamine·HCl. G-Biosciences.

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.

- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.

- Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals.

- Single-Domain Antibodies as Antibody–Drug Conjugates: From Promise to Practice—A Systematic Review. MDPI.

- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.

- Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition. PubMed.

- Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals. PubMed.

- Analytical methods for physicochemical characterization of antibody drug conjugates. NIH National Library of Medicine.

- Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.

Sources

- 1. This compound | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-propylhydroxylamine | C3H9NO | CID 2768918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Single-Domain Antibodies as Antibody–Drug Conjugates: From Promise to Practice—A Systematic Review | MDPI [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]

- 13. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. Page loading... [guidechem.com]

O-propylhydroxylamine hydrochloride synthesis protocol

An In-depth Technical Guide on the Synthesis of O-propylhydroxylamine hydrochloride

Introduction

This compound (C₃H₁₀ClNO) is an alkoxyamine derivative of significant interest in organic synthesis.[1][2] Its primary utility lies in its function as a nucleophilic reagent for the formation of O-propyl oximes from aldehydes and ketones. These oxime ethers are stable intermediates, crucial in the development of various pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and application in diverse reaction media. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles.

Strategic Approach: The Gabriel Synthesis Analogue

The synthesis of this compound is efficiently achieved through a two-step process analogous to the Gabriel synthesis of primary amines. This strategy is predicated on the O-alkylation of a hydroxylamine surrogate, N-hydroxyphthalimide (NHPI), followed by the liberation of the desired alkoxyamine.

This pathway is often favored for several reasons:

-

Regioselectivity: It ensures exclusive O-alkylation, preventing the formation of N-alkylated byproducts that can occur during the direct alkylation of hydroxylamine.

-

Stable Intermediates: N-hydroxyphthalimide and its alkylated derivative, N-(propyloxy)phthalimide, are stable, crystalline solids that are easily handled and purified.[3][4]

-

High Purity: The final hydrolysis step typically yields a clean product that can be readily isolated by crystallization.

The overall synthetic workflow is depicted below.

Sources

O-propylhydroxylamine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of O-Propylhydroxylamine Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This compound is a key reagent in the synthesis of complex molecules, particularly in the formation of oximes and other nitrogen-containing compounds. Its stability directly impacts reaction yield, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comprehensive overview of the chemical properties, intrinsic stability, potential degradation pathways, and field-proven protocols for the optimal storage and handling of this compound.

Core Chemical and Physical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. As a hydrochloride salt of the free base O-propylhydroxylamine, it exhibits enhanced solubility and stability compared to its parent compound.[1]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | O-propylhydroxylamine;hydrochloride | PubChem[2] |

| CAS Number | 6084-54-4 | PubChem[2] |

| Molecular Formula | C₃H₁₀ClNO | PubChem[2] |

| Molecular Weight | 111.57 g/mol | PubChem[2] |

| Appearance | Solid (form may vary) | Fisher Scientific[3] |

| Melting Point | 155 - 157 °C (decomposes) | Sigma-Aldrich |

Note: Some data, like melting point, is referenced from the closely related hydroxylamine hydrochloride and should be considered indicative.

Intrinsic Stability and Material Incompatibility

This compound is generally stable under standard ambient conditions when stored correctly. However, its chemical nature makes it susceptible to degradation from several key environmental and chemical factors. The primary sensitivities are to moisture, air, elevated temperatures, and incompatible materials.[1]

Hygroscopicity and Sensitivity to Moisture

The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4] This is a critical stability concern, as the presence of water can initiate hydrolytic degradation pathways. Furthermore, absorbed water can physically alter the material, leading to clumping and making accurate weighing difficult.

Thermal Sensitivity

Elevated temperatures can significantly accelerate decomposition. Data for the related hydroxylamine hydrochloride shows instability at temperatures above 75 °C, with the potential for explosive decomposition upon further heating. Therefore, avoiding exposure to heat sources is a critical aspect of its storage.

Incompatible Materials and Conditions

To prevent hazardous reactions and degradation, this compound must be stored away from a range of incompatible substances. The hydrochloride salt is acidic and will react violently with alkaline substances. Contact with strong oxidizing agents can also lead to vigorous and potentially explosive reactions.[5]

Table 2: Key Incompatibilities

| Incompatible Substance/Condition | Rationale and Potential Hazard | Source(s) |

|---|---|---|

| Strong Bases / Alkaline Substances | Violent acid-base neutralization reaction. May liberate the less stable free base. | Sigma-Aldrich |

| Strong Oxidizing Agents | Risk of vigorous, potentially explosive reactions. | Sigma-Aldrich, CPAReagents[5] |

| Metals | May be corrosive to certain metals. Storage in metal containers is not recommended. | Sigma-Aldrich, Lab Alley[6] |

| Moisture / Water | Hygroscopic; moisture initiates hydrolysis and physical degradation. | Fisher Scientific[3], Apollo Scientific[4] |

| Heat / Direct Sunlight | Accelerates thermal decomposition; may become unstable above 75°C. | Sigma-Aldrich, CPAReagents[5] |

Recommended Handling and Storage Protocols

Adherence to strict handling and storage protocols is the most effective way to ensure the long-term stability and integrity of this compound. The following protocols are synthesized from authoritative safety data sheets and best practices for handling sensitive chemical reagents.

Personal Protective Equipment (PPE)

Due to its hazard profile, appropriate PPE is mandatory. GHS classifications indicate that the compound causes skin and serious eye irritation and may cause respiratory irritation.[2][7]

-

Eye Protection : Wear chemical safety goggles or glasses.[5]

-

Hand Protection : Use nitrile or other chemically resistant gloves.[5]

-

Body Protection : A standard lab coat is required.[5]

-

Respiratory Protection : Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust. If dust is generated, an approved respirator should be used.[3]

Step-by-Step Storage Protocol

-

Procurement and Receiving : Upon receipt, inspect the container seal for integrity. Note the date of receipt on the container.

-

Container Selection : Always store the compound in its original, tightly sealed container.[4] If transfer is necessary, use a new, clean, dry container made of glass or another non-reactive, corrosion-resistant material.[8][9] Do not use metal containers.

-

Atmosphere Control : The compound is sensitive to both air and moisture.[10] For maximum stability and long-term storage, store under an inert atmosphere (e.g., argon or nitrogen).[1][11] This displaces oxygen and moisture, mitigating oxidative and hydrolytic degradation.

-

Temperature Control : Store in a cool, dry location. Refrigerated storage at 2-8°C is recommended.[11] Avoid storing in areas with significant temperature fluctuations or near heat sources.

-

Segregation : Store away from the incompatible materials listed in Table 2, particularly strong bases and oxidizing agents.[5]

-

Dispensing : When weighing or dispensing the material, perform the operation in a controlled environment (e.g., a fume hood or glove box) to minimize exposure to the ambient atmosphere. Work quickly to reduce the time the container is open. Tightly reseal the container immediately after use.

Potential Degradation Pathways

Understanding how a molecule degrades is key to preventing it. For this compound, the primary degradation risks stem from hydrolysis and oxidation, particularly given its sensitivity to moisture and air.

-

Hydrolysis : In the presence of water, the N-O bond in O-propylhydroxylamine can be susceptible to cleavage. This acid- or base-catalyzed hydrolysis would likely yield propanol and hydroxylamine. The liberated hydroxylamine is itself unstable and can undergo further decomposition.

-

Oxidation : The nitrogen atom in the hydroxylamine moiety is in a reduced state and can be oxidized, especially in the presence of air (oxygen) and trace metal catalysts. Oxidation can lead to the formation of various nitrogen oxides (NOx) and other degradation byproducts.[5]

-

Thermal Decomposition : As previously noted, high temperatures can cause decomposition, which would likely involve fragmentation of the molecule and the release of hazardous gases, including nitrogen oxides and hydrogen chloride gas from the salt.[12]

Step-by-Step Methodology

-

Prepare a Stock Solution : Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water) to a known concentration (e.g., 1 mg/mL).

-

Control Sample : Prepare a control sample by diluting the stock solution to the target analytical concentration. Analyze immediately to establish the t=0 baseline.

-

Apply Stress Conditions : Aliquot the stock solution into separate vials for each stress condition. Treat as described in Table 3. The goal is to achieve 10-20% degradation, so time and temperature may need adjustment. [13]4. Sample Quenching/Neutralization : After the designated exposure time, stop the degradation. For acid and base samples, carefully neutralize with an equimolar amount of base or acid, respectively. [14]Cool thermal samples to room temperature.

-

Analysis : Dilute all stressed samples and the control to the same final concentration. Analyze all samples by a developed and validated stability-indicating HPLC method.

-

Data Interpretation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation by the decrease in the main peak area. Note the appearance of any new peaks, which represent degradation products.

Table 3: Example Forced Degradation Conditions

| Condition | Procedure | Rationale |

|---|---|---|

| Acid Hydrolysis | Mix sample with 0.1M HCl. Heat at 60°C for 24-48 hours. | Tests susceptibility to acidic environments. [14] |

| Base Hydrolysis | Mix sample with 0.1M NaOH. Keep at room temp for 2-8 hours. | Tests susceptibility to alkaline environments. [14] |

| Oxidation | Mix sample with 3% H₂O₂. Keep at room temp for 24 hours. | Simulates oxidative stress. [14] |

| Thermal Stress | Store solid sample in an oven at 80°C for 48 hours. | Evaluates intrinsic thermal stability. [14] |

| Photostability | Expose solid sample to light conditions as per ICH Q1B guidelines. | Determines sensitivity to light. [14]|

Summary of Recommendations

Ensuring the stability of this compound is a matter of controlling its environment. By understanding its inherent sensitivities and implementing rigorous handling and storage protocols, researchers can protect the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

Table 4: Consolidated Stability and Storage Recommendations

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2-8°C (Refrigerated) |

| Atmosphere | Inert (Argon or Nitrogen), Tightly Sealed |

| Light Exposure | Store in an opaque container or in the dark |

| Incompatibilities | Segregate from bases, oxidizing agents, and metals |

| Handling | Use a fume hood; minimize atmospheric exposure |

| Container | Original container; avoid metal and ensure dryness |

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. prochemonline.com [prochemonline.com]

- 6. media.laballey.com [media.laballey.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. shepherd.edu [shepherd.edu]

- 9. lobachemie.com [lobachemie.com]

- 10. durhamtech.edu [durhamtech.edu]

- 11. O-Isopropylhydroxylamine hydrochloride | 4490-81-7 [sigmaaldrich.com]

- 12. capotchem.cn [capotchem.cn]

- 13. rjptonline.org [rjptonline.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Characterization of O-Propylhydroxylamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical properties and appearance of O-propylhydroxylamine hydrochloride (CAS No. 6084-54-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth protocols and the scientific rationale behind the characterization of this important chemical entity. We will address compound identification, methods for determining physical appearance, and key safety considerations, ensuring a foundation of expertise, authority, and trustworthiness for its application in a laboratory setting.

Introduction and Compound Identification

This compound is a hydroxylamine derivative of significant interest in synthetic chemistry. Its utility as a reagent necessitates a thorough understanding of its physical and chemical properties to ensure purity, proper handling, and consistent reaction outcomes. A primary challenge in the field is the potential for confusion with its structural isomers, such as O-isopropylhydroxylamine hydrochloride and N-propylhydroxylamine hydrochloride. Accurate identification is the foundational step upon which all subsequent experimental work is built.

The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it suitable for a variety of reaction conditions. This guide focuses exclusively on the O-propyl isomer, as defined by its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 6084-54-4 | [2][3] |

| Molecular Formula | C₃H₁₀ClNO | [2][3] |

| Molecular Weight | 111.57 g/mol | [2] |

| InChI Key | FDVFCJYDSZGNLJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCCON.Cl | [2] |

Core Physical Properties

The physical appearance of a chemical reagent is the first indicator of its identity and purity. Deviations from the expected appearance can signal contamination, degradation, or the presence of an incorrect substance.

| Property | Description | Source |

| Physical Form | Solid | |

| Color & Texture | While specific descriptive data is sparse in the literature, similar small molecule amine hydrochlorides are typically white to off-white crystalline solids. Empirical verification is required (See Protocol 3.1). | |

| Melting Point | 148 - 152 °C. A sharp melting range within this window is indicative of high purity. | [1] |

| Solubility | Specific quantitative data is not readily available. A qualitative assessment is necessary to determine suitable solvents for reactions and analysis (See Protocol 3.3). For a related compound, O-2-propynylhydroxylamine hydrochloride, slight solubility in DMSO and methanol has been noted.[4] |

Analytical Protocols for Physical Characterization

To ensure the integrity of experimental work, the following protocols are provided for the rigorous characterization of this compound in a laboratory setting.

Protocol: Visual Inspection and Determination of Physical State

Causality: Visual inspection is a rapid, non-destructive first-pass analysis. It validates the material's state (solid, liquid) and provides preliminary data on its color, form (crystalline, amorphous, powder), and homogeneity. The presence of discoloration or multiple phases can indicate impurities or decomposition, necessitating further analytical investigation before use.

Methodology:

-

Sample Preparation: Place approximately 10-20 mg of the substance on a clean, dry watch glass or into a petri dish.

-

Illumination: Observe the sample under bright, neutral-colored laboratory lighting against both a white and a black background to accurately assess color.

-

Macroscopic Observation: Record the physical state and color. Note if the material is a free-flowing powder, aggregated clumps, or distinct crystals.

-

Microscopic Observation (Optional): For a more detailed analysis of crystal morphology (e.g., needles, plates), place a small amount of the sample on a microscope slide and observe under low to medium magnification.

-

Documentation: Record all observations, including lot number and date, in a laboratory notebook. Photograph the sample for a permanent visual record.

Caption: Workflow for Visual Characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a critical physical constant used for identification and purity assessment. A pure crystalline solid will melt over a narrow temperature range (typically < 2 °C). A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice. This protocol uses the capillary method, a standard and reliable technique.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Instrument Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. Let the apparatus cool.

-

Precise Measurement: Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point found in the scouting run.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

-

Validation: The observed range should fall within the expected 148-152 °C. A sharp range (e.g., 150-151 °C) indicates high purity.[1]

Caption: Protocol for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is paramount for its use in reactions, for purification (recrystallization), and for preparing solutions for analysis (e.g., NMR, HPLC). This protocol establishes a qualitative profile in common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare test tubes with a selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, DMSO, Toluene).

-

Sample Addition: To 1 mL of each solvent, add approximately 10 mg of this compound.

-

Initial Observation: Observe for immediate dissolution at room temperature.

-

Agitation: If not immediately soluble, vortex or shake the mixture for 30-60 seconds. Observe again.

-

Heating (Optional): If the compound is still insoluble, gently warm the test tube in a water bath to assess temperature-dependent solubility. Be cautious with volatile/flammable solvents.

-

Classification: Classify the solubility in each solvent as:

-

Freely Soluble: Dissolves quickly without agitation.

-

Soluble: Dissolves completely after agitation.

-

Slightly/Sparingly Soluble: Only a small portion dissolves.

-

Insoluble: No visible dissolution.

-

-

Documentation: Record the results in a table for easy reference.

Safety and Handling

Professional diligence requires that all handling of chemical reagents be informed by a thorough understanding of their potential hazards. This compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

-

Conclusion

The physical characterization of this compound (CAS 6084-54-4) is a fundamental requirement for its effective and safe use in research and development. While literature confirms it is a solid with a melting point of 148-152 °C, this guide provides the necessary protocols for researchers to empirically verify its complete physical appearance and solubility profile. By adhering to these self-validating methodologies, scientists can ensure the quality and identity of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

- This compound. (n.d.). CHEMICAL POINT.

- O-2-Propynylhydroxylamine hydrochloride. (n.d.). LookChem.

- Shop - Pagina 3190 di 3770. (n.d.). CHEMICAL POINT.

- Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. (n.d.). SciSpace.

- Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals. (n.d.). PubMed.

- Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (2008). ResearchGate.

- This compound | CAS 6084-54-4. (n.d.). Chemical-Suppliers.com.

- Electroanalytical overview: the sensing of hydroxylamine. (2023). Royal Society of Chemistry.

- This compound | C3H10ClNO. (n.d.). PubChem.

Sources

An In-depth Technical Guide to the Safe Handling and Application of O-propylhydroxylamine hydrochloride

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Understanding O-propylhydroxylamine hydrochloride in the Research Context

This compound is a versatile reagent employed in various facets of chemical synthesis and drug development. Its utility primarily stems from the reactive hydroxylamine moiety, which serves as a potent nucleophile. This characteristic allows for its use in the formation of oximes from aldehydes and ketones, the synthesis of hydroxamic acid derivatives, and various bioconjugation applications. As with many reactive small molecules, a thorough understanding of its hazard profile is paramount for its safe and effective use in a laboratory setting. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextual understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols.

Core Hazard Profile: A Mechanistic Perspective

This compound is classified as an irritant affecting the skin, eyes, and respiratory tract.[1] A comprehensive understanding of its chemical properties provides insight into the origins of these hazards. The hydrochloride salt form enhances its stability and water solubility, making it convenient for laboratory use.[2] However, in solution, it can dissociate, and the hydroxylamine functional group is a key player in its reactivity and toxicity.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

The irritant nature of hydroxylamines can be attributed to their ability to interact with biological macromolecules. As reducing agents and nucleophiles, they can potentially disrupt cellular membranes and proteins, leading to an inflammatory response.[3] This is a crucial consideration for researchers, as even minor, repeated exposures could lead to cumulative irritation or sensitization.[4]

Integrated Safety Protocols: A Self-Validating System

The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure and provides clear, actionable steps in the event of an emergency.

The primary and most effective method for controlling exposure to this compound is to handle it within a properly functioning chemical fume hood.[5] This engineering control is non-negotiable and serves to contain any dust or vapors that may be generated, preventing inhalation, which is a primary route of exposure.[4] The fume hood's exhaust system actively removes airborne contaminants from the user's breathing zone.

Appropriate PPE is a critical secondary defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6] A face shield should be worn in situations with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[7]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[7]

-

Skin and Body Protection: A lab coat should be worn to protect against skin contact.[8] For tasks with a higher potential for splashes or spills, additional protective clothing may be necessary.

-

Handling:

-

Storage:

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][9] Seek immediate medical attention.

For a minor spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[9][10]

-

Place the spilled material into a suitable, labeled container for disposal.[9][10]

-

Clean the spill area thoroughly with soap and water.

For a major spill, evacuate the area and contact your institution's emergency response team.[8]

Visualizing Safety Workflows

A clear understanding of procedural flow is critical in both routine handling and emergency situations. The following diagrams illustrate these key workflows.

Caption: Figure 1: Safe Handling Workflow.

Caption: Figure 2: Minor Spill Response.

Toxicological Insights for the Drug Development Professional

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and drug development setting is contingent upon a comprehensive understanding of its hazard profile and the diligent implementation of robust safety protocols. By moving beyond a superficial reading of an SDS and embracing a culture of safety that is grounded in scientific principles, researchers can mitigate risks and foster a secure laboratory environment. This guide provides the foundational knowledge and practical workflows to achieve this, empowering scientists to handle this valuable reagent with the respect and caution it deserves.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12283955, this compound.

- Capot Chemical Co., Ltd. (n.d.). MSDS of O-Isopropylhydroxylamine hydrochloride.

- Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS Safety Data Sheet.

- Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.

- Los Alamos National Laboratory. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.

- Chemical Suppliers. (n.d.). This compound | CAS 6084-54-4.

- PubChemLite. (2025). This compound (C3H9NO).

- Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170873, N-Isopropylhydroxylamine Hydrochloride.

- CPAchem. (2024). Safety data sheet.

- LPS.org. (n.d.). Safety Data Sheet (SDS) Hydroxylamine Hydrochloride.

Sources

- 1. This compound | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

- 4. actylislab.com [actylislab.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. capotchem.cn [capotchem.cn]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. lobachemie.com [lobachemie.com]

- 12. archpdfs.lps.org [archpdfs.lps.org]

O-Propylhydroxylamine Hydrochloride: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation

Introduction

O-propylhydroxylamine hydrochloride is a versatile and powerful reagent in the fields of chemical synthesis and bioconjugation.[1] Its utility stems from the reactive aminooxy group, which provides a highly selective tool for the modification of biomolecules.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its applications in drug development and research, and detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it convenient for use in various reaction conditions.[1]

| Property | Value | Reference |

| Chemical Formula | C₃H₁₀ClNO | [3] |

| Molecular Weight | 111.57 g/mol | [3] |

| Appearance | White to beige crystalline solid | [4] |

| IUPAC Name | O-propylhydroxylamine;hydrochloride | [3] |

| CAS Number | 6084-54-4 | [3] |

Core Mechanism of Action: The Oxime Ligation

The primary mechanism of action of this compound revolves around the nucleophilic character of its aminooxy group (-ONH₂). This group readily reacts with electrophilic carbonyl groups, specifically aldehydes and ketones, to form a stable oxime bond.[2][5] This highly chemoselective reaction, often referred to as an "oxyamine ligation," is a cornerstone of bioconjugation chemistry due to its efficiency and specificity under mild, biocompatible conditions.[2][6]

The formation of an oxime bond is a two-step process:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This forms a tetrahedral carbinolamine intermediate.[7]

-

Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable oxime linkage.[7]

This reaction is highly efficient and can be performed in aqueous environments, which is a significant advantage when working with sensitive biological molecules.[6]

Reaction Kinetics and Catalysis

The rate of oxime ligation is pH-dependent, with optimal rates typically observed in the pH range of 4 to 5.[6][8] Under these acidic conditions, the carbonyl group is more susceptible to nucleophilic attack. However, for many biological applications, reactions need to be carried out at a neutral pH.[8]

To enhance the reaction rate at physiological pH, catalysts such as aniline and its derivatives are often employed.[2][6] Aniline acts as a nucleophilic catalyst, first reacting with the carbonyl to form a more reactive imine intermediate. This intermediate is then readily attacked by the aminooxy compound, regenerating the aniline catalyst and forming the final oxime product.[6][8]

Caption: General mechanism of oxime ligation.

Applications in Research and Drug Development

The high chemoselectivity and stability of the oxime linkage make O-propylhydroxylamine and other aminooxy compounds invaluable tools in various scientific disciplines.

Bioconjugation and Protein Functionalization

A primary application is in bioconjugation, which involves the covalent linking of two molecules, where at least one is a biomolecule.[9] O-propylhydroxylamine can be used to attach a wide range of functional moieties, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to proteins and other biomolecules.[2][10]

This is typically achieved by first introducing a carbonyl group onto the target biomolecule. For glycoproteins, this can be done by the mild oxidation of carbohydrate moieties to generate aldehydes.[5] For other proteins, genetic engineering techniques can be used to incorporate unnatural amino acids containing aldehyde or ketone functionalities.[11]

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug development, oxyamine ligation is a key technology for the creation of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The stable oxime bond ensures that the drug remains attached to the antibody until it reaches its target, minimizing off-target toxicity.

Synthesis of Biologically Active Molecules

This compound also serves as a crucial building block in the synthesis of various pharmacologically active compounds, including hydroxamic acid derivatives, which are known for their metal-chelating properties and are found in a variety of enzyme inhibitors.[1][12]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a common application of aminooxy chemistry: the labeling of glycoproteins.

Protocol: Aminooxy Labeling of a Glycoprotein

This protocol describes the generation of aldehyde groups on a glycoprotein via periodate oxidation, followed by labeling with an aminooxy-functionalized probe.[5]

Materials:

-

Glycoprotein solution (e.g., IgG antibody) in 1X PBS buffer

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Aminooxy-functionalized probe (e.g., O-propylhydroxylamine derivative of a fluorescent dye)

-

Aniline (optional, as a catalyst)[2]

-

Purification column (e.g., Sephadex G-25)

Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotium.com [biotium.com]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicallab.com [clinicallab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

O-Propylhydroxylamine: A Technical Guide to its Discovery, Synthesis, and Properties

Introduction

O-propylhydroxylamine, with the chemical formula C₃H₉NO, is a member of the alkoxyamine class of compounds, characterized by an oxygen atom bridging a propyl group and an amino group (CCCON).[1] While it may appear as a simple molecule, its history is deeply rooted in the broader development of organic synthesis, particularly in the methodologies for forming carbon-oxygen-nitrogen bonds. This technical guide provides an in-depth exploration of the discovery and history of O-propylhydroxylamine, focusing on the evolution of its synthetic pathways. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile chemical building block.

The significance of O-propylhydroxylamine and its derivatives lies in their utility as synthetic intermediates. The hydroxylamine moiety is a powerful nucleophile and a precursor to a wide range of functional groups, most notably oximes and hydroxamic acids, which are prevalent in medicinal chemistry and materials science. Understanding the historical context and the various synthetic approaches to this compound provides a foundational knowledge for its application in modern chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of O-propylhydroxylamine and its commonly used hydrochloride salt is presented in Table 1. These data are essential for its handling, application in synthesis, and analytical characterization.

| Property | O-propylhydroxylamine | O-propylhydroxylamine hydrochloride | Reference(s) |

| CAS Number | 5792-43-8 | 6084-54-4 | [1][2] |

| Molecular Formula | C₃H₉NO | C₃H₁₀ClNO | [1][2] |

| Molecular Weight | 75.11 g/mol | 111.57 g/mol | [1][2] |

| IUPAC Name | O-propylhydroxylamine | O-propylhydroxylamine;hydrochloride | [1][2] |

| Synonyms | Propoxyamine, n-propoxyamine | 1-(aminooxy)propane hydrochloride | [1][2] |

| Computed XLogP3 | 0.2 | N/A | |

| Hydrogen Bond Donor Count | 1 | N/A | |

| Hydrogen Bond Acceptor Count | 2 | N/A |

Historical Context and Discovery

Pinpointing a singular, celebrated "discovery" of O-propylhydroxylamine is challenging, as its emergence is intrinsically linked to the methodical development of synthetic routes to the broader class of O-alkylhydroxylamines. The history is not one of a sudden breakthrough but of the logical extension of established chemical principles. Two primary synthetic strategies have historically been, and remain, central to the preparation of such compounds: the alkylation of oximes followed by hydrolysis, and the alkylation of protected hydroxylamine derivatives.

The classical method, dating back to the early 20th century, involved the O-alkylation of oximes. For instance, Dunstan and Goulding reported the O-methylation of acetone oxime as early as 1901. This established a fundamental principle: the oxygen of an oxime could be alkylated, and the resulting O-alkyl oxime could then be hydrolyzed to yield the corresponding O-alkylhydroxylamine. It is highly probable that O-propylhydroxylamine was first synthesized via this general pathway, likely as an academic exercise or in the exploration of the scope of this reaction, well before its applications were widely recognized.

A parallel line of synthetic development involved the use of protected hydroxylamines. N-hydroxyphthalimide, a stable and easily handleable solid, became a key reagent. Alkylation of N-hydroxyphthalimide with an alkyl halide, followed by the cleavage of the phthalimide group (typically with hydrazine), provided a reliable route to O-alkylhydroxylamines. This method offered advantages in terms of substrate scope and reaction robustness. More contemporary methods have sought to improve upon this by replacing hydrazine with safer reagents, as will be detailed in the synthesis section.

The diagram below illustrates the logical relationship between these foundational synthetic concepts leading to O-propylhydroxylamine.

Caption: Foundational synthetic strategies for O-propylhydroxylamine.

Core Synthetic Methodologies

Two robust and historically significant methods for the synthesis of O-propylhydroxylamine are detailed below. These represent the evolution of synthetic strategy, from the classic oxime route to more modern, safer approaches using protected hydroxylamines.

Method 1: Synthesis via O-Alkylation of a Protected Hydroxylamine

This approach is one of the most versatile and widely employed for preparing O-alkylhydroxylamines. It involves two key steps: the O-alkylation of a protected hydroxylamine with a propyl halide, followed by the removal of the protecting group. While the classical Gabriel-type synthesis using N-hydroxyphthalimide is effective, modern variations utilize alternative protecting groups to avoid the use of hazardous reagents like hydrazine. A notable example is the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), which allows for a rapid and high-yield synthesis with a simple acid-mediated deprotection.[3]

The general workflow for this method is as follows:

Caption: Workflow for synthesis via a protected hydroxylamine.

Step 1: Synthesis of N,N'-di-tert-butoxycarbonyl-O-propylhydroxylamine

-

To a solution of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add n-propyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the N,N'-di-tert-butoxycarbonyl-O-propylhydroxylamine (1.0 eq) obtained from Step 1 in dichloromethane (CH₂Cl₂).

-

Add a solution of 4M HCl in dioxane (16 eq) to the mixture at room temperature.

-

Stir the reaction for 6-12 hours. A precipitate of this compound will form.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold dichloromethane or diethyl ether.

-

Dry the product under vacuum to yield pure this compound.

Method 2: Synthesis via O-Alkylation of an Oxime and Subsequent Hydrolysis

This classical pathway utilizes a readily available ketone or aldehyde, such as acetone or propanal, as the starting material. The carbonyl compound is first converted to its oxime. The oxime is then O-alkylated with a propylating agent, and the resulting O-propyl oxime is hydrolyzed to yield O-propylhydroxylamine. This method is particularly relevant from a historical and industrial perspective.

The general workflow is outlined below:

Caption: Workflow for the synthesis of O-propylhydroxylamine via an oxime intermediate.

Step 1: Acetone Oxime Formation

-

In a reaction vessel, prepare a solution of hydroxylammonium sulfate in water.

-

Slowly add a solution of sodium hydroxide, keeping the temperature controlled.

-

Add acetone to the reaction mixture, followed by a nonpolar aprotic solvent like toluene.

-

Stir the mixture to form a solution of acetone oxime in the organic solvent.

Step 2: O-Propylation of Acetone Oxime

-

To the solution of acetone oxime, add an additional amount of aqueous sodium hydroxide.

-

Heat the mixture to remove water azeotropically with the toluene, forming the sodium salt of acetone oxime.

-

Add n-propyl bromide to the anhydrous solution of the oxime salt.

-

Heat the reaction mixture under reflux until the alkylation is complete (monitor by GC or TLC).

-

Cool the mixture and wash with water to remove inorganic salts. The organic layer contains O-propyl acetone oxime.

Step 3: Hydrolysis to this compound

-

To the organic solution of O-propyl acetone oxime, add aqueous hydrochloric acid.

-

Heat the mixture with vigorous stirring to facilitate the hydrolysis of the oxime. This will regenerate acetone and form the hydrochloride salt of O-propylhydroxylamine in the aqueous phase.

-

Separate the aqueous layer.

-

Concentrate the aqueous solution under reduced pressure and cool to crystallize the this compound product.

-

Collect the crystals by filtration and dry under vacuum.

Conclusion

O-propylhydroxylamine, while a structurally simple molecule, holds a significant place in the repertoire of organic synthesis. Its history is not marked by a single moment of discovery but rather by the steady advancement of fundamental synthetic methodologies for the construction of alkoxyamines. The two primary routes—alkylation of protected hydroxylamines and the alkylation-hydrolysis of oximes—demonstrate the ingenuity and evolution of synthetic chemistry. The modern shift towards safer and more efficient protocols, such as the use of (Boc)₂NOH, underscores the continuing refinement of these classic transformations. For the contemporary researcher, a thorough understanding of these synthetic pathways, their underlying principles, and their historical context is invaluable for the effective application of O-propylhydroxylamine and its derivatives in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

- O-propylhydroxylamine. PubChem, National Center for Biotechnology Information.

- Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347.

- O-propylhydroxylamine. LookChem.

- This compound. PubChem, National Center for Biotechnology Information.

Sources

- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 2. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]

- 3. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-propylhydroxylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

O-propylhydroxylamine hydrochloride (CAS No. 6084-54-4) is a key building block in contemporary organic and medicinal chemistry.[1] Its utility lies in the introduction of the O-propylhydroxylamino moiety, a functional group that imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a variety of chemical transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀ClNO | [1] |

| Molecular Weight | 111.57 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Solubility | Soluble in water and alcohols. | [2] |

| IUPAC Name | O-propylhydroxylamine;hydrochloride | [1] |

| CAS Number | 6084-54-4 | [1] |

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound: A Practical Laboratory-Scale Protocol